An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone
An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Hydroxyethyl)-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. While it is structurally related to the potent oxazolidinone class of antibiotics, its primary role in the scientific and pharmaceutical landscape is that of a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and the broader context of its potential applications, with a focus on the mechanism of action of the oxazolidinone scaffold. Due to the limited publicly available data on the specific biological activity of 3-(2-Hydroxyethyl)-2-oxazolidinone, this guide leverages data from well-studied oxazolidinone antibiotics to illustrate the potential therapeutic relevance of this chemical class.
Chemical and Physical Properties
3-(2-Hydroxyethyl)-2-oxazolidinone is a solid at room temperature with a molecular weight of 131.13 g/mol .[1][2] Its structure features a five-membered oxazolidinone ring with a 2-hydroxyethyl substituent at the nitrogen atom.[1] This hydroxyl group provides a reactive handle for further chemical modifications, underpinning its utility as a synthetic building block.
Table 1: Physicochemical Properties of 3-(2-Hydroxyethyl)-2-oxazolidinone
| Property | Value | Reference |
| CAS Number | 3356-88-5 | [1][2] |
| Molecular Formula | C₅H₉NO₃ | [2][3] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 435 K at 0.001 bar | [4] |
| SMILES | OCCN1CCOC1=O | [2] |
| InChI Key | GOXNUYXRIQJIEF-UHFFFAOYSA-N | [2][3][4] |
Synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone
The synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone can be achieved through several routes. Two prominent methods are detailed below.
Experimental Protocol 1: Synthesis from Diethanolamine and Diethyl Carbonate
This classical method, based on the work of Drechsel, involves the cyclization of diethanolamine with diethyl carbonate.[5]
Materials:
-
Diethanolamine
-
Diethyl Carbonate
-
Sodium methoxide (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethanolamine and a molar excess of diethyl carbonate.
-
Add a catalytic amount of sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of ethanol, a byproduct of the reaction.
-
Continue refluxing until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.
-
After cooling, the excess diethyl carbonate is removed under reduced pressure.
-
The resulting crude product, a clear, slightly colored liquid, can be purified by vacuum distillation to yield 3-(2-Hydroxyethyl)-2-oxazolidinone.[5]
Experimental Protocol 2: Solvent-Free Synthesis using a Heterogeneous Catalyst
A more recent and environmentally friendly approach involves the solvent-free reaction of 2-aminoethanol with urea using a cerium oxide (CeO₂) catalyst.
Materials:
-
2-Aminoethanol
-
Urea
-
Cerium oxide (CeO₂)
-
High-temperature reactor
Procedure:
-
In a suitable reaction vessel, mix urea and 2-aminoethanol in a 1:1 molar ratio.
-
Add cerium oxide as a catalyst, typically at a loading of 10 wt% relative to urea.
-
Heat the mixture to 150°C with stirring.
-
Maintain the reaction at this temperature for approximately 6 hours to achieve high conversion and selectivity.
-
Upon completion, the reaction mixture is cooled, and the product can be isolated and purified from the catalyst and any side products.
Mechanism of Action of the Oxazolidinone Class
While specific biological activity data for 3-(2-Hydroxyethyl)-2-oxazolidinone is scarce, the broader class of oxazolidinone antibiotics, such as Linezolid and Tedizolid, are well-characterized. Their mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.
Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, it is believed to interfere with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site of the ribosome, thereby blocking the formation of the first peptide bond. This unique mechanism of action means there is a low potential for cross-resistance with other classes of antibiotics that target protein synthesis at different stages.
Caption: Mechanism of action of the oxazolidinone class of antibiotics.
Biological Activity and Therapeutic Potential
As a simple scaffold, 3-(2-Hydroxyethyl)-2-oxazolidinone itself is not expected to possess potent antibacterial activity. Publicly available databases and scientific literature do not contain significant data on its minimum inhibitory concentrations (MICs) against common bacterial pathogens. However, it serves as a crucial starting material for the synthesis of more complex oxazolidinone derivatives with significant antibacterial properties.
Studies have shown that modifications to the oxazolidinone core, particularly at the C-5 and N-3 positions, can lead to compounds with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1]
Table 2: Illustrative Antibacterial Activity of Clinically Relevant Oxazolidinones
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 | [1] |
| Enterococcus faecium (VRE) | 1 - 4 | [1] | |
| Streptococcus pneumoniae | 0.5 - 2 | ||
| Tedizolid | Staphylococcus aureus (MRSA) | 0.25 - 1 | [1] |
| Enterococcus faecalis | 0.25 - 1 | [1] | |
| Streptococcus pyogenes | 0.12 - 0.5 |
Note: This table is for illustrative purposes to demonstrate the potential of the oxazolidinone scaffold and does not represent data for 3-(2-Hydroxyethyl)-2-oxazolidinone.
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental experiment in the evaluation of new antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
3-(2-Hydroxyethyl)-2-oxazolidinone is a valuable and versatile chemical intermediate. While it does not possess significant intrinsic biological activity, its utility in the synthesis of more complex and potent oxazolidinone antibiotics is well-established. The oxazolidinone scaffold continues to be a fertile ground for the discovery of new antibacterial agents with a unique mechanism of action that is crucial in the fight against antimicrobial resistance. Further research into novel derivatives synthesized from 3-(2-Hydroxyethyl)-2-oxazolidinone could lead to the development of next-generation antibiotics with improved efficacy and safety profiles. This guide provides a foundational understanding of this key building block for researchers and drug development professionals working in this important therapeutic area.


